N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide is a small molecule that has garnered attention in the scientific community due to its diverse range of applications in various fields of research and industry. This compound features a thiazole ring, which is known for its aromatic properties and reactivity, making it a valuable scaffold in drug development and other chemical applications .
Preparation Methods
The synthesis of N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The purity of the synthesized compounds is confirmed through C, H, and N analysis, and their structures are analyzed using IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include triethylamine as a basic catalyst and phenacyl bromide for cyclo condensation . The major products formed from these reactions are derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide has a wide range of scientific research applications. It is used in the development of drugs and biologically active agents due to its thiazole moiety, which can activate or inhibit biochemical pathways and enzymes . This compound has been studied for its anti-inflammatory, antioxidant, and antibacterial activities .
Mechanism of Action
The mechanism of action of N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can bind to protein receptors, altering their function and leading to various biological effects . Molecular docking studies have shown that this compound can inhibit enzymes such as COX-1 and COX-2, which are involved in inflammatory processes .
Comparison with Similar Compounds
N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide is unique due to its specific structure and the presence of the thiazole ring. Similar compounds include other benzamide derivatives and thiazole-containing molecules, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides . These compounds share some structural similarities but differ in their specific substituents and biological activities .
Properties
IUPAC Name |
N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(22-14-13-16-7-3-1-4-8-16)12-11-18-15-27-21(23-18)24-20(26)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOCUURATSMXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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